molecular formula C12H16FNO B3072933 4-[(2-Fluorophenyl)methyl]oxan-4-amine CAS No. 1017134-31-4

4-[(2-Fluorophenyl)methyl]oxan-4-amine

Cat. No.: B3072933
CAS No.: 1017134-31-4
M. Wt: 209.26 g/mol
InChI Key: QKOYCZUJOQFUCJ-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methyl]oxan-4-amine is a fluorinated tetrahydrooxan-4-amine derivative featuring a benzyl substituent at the 2-position of the phenyl ring. Its structure comprises an oxane (tetrahydropyran) ring substituted with an amine group at the 4-position and a 2-fluorobenzyl moiety.

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)9-12(14)5-7-15-8-6-12/h1-4H,5-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOYCZUJOQFUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenyl)methyl]oxan-4-amine typically involves the reaction of 2-fluorobenzyl chloride with tetrahydro-2H-pyran-4-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)methyl]oxan-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Biological Applications

4-[(2-Fluorophenyl)methyl]oxan-4-amine has been investigated for several biological activities:

Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity, potentially making it useful in developing new antibiotics or antifungal agents. The presence of the fluorine atom enhances its interaction with biological targets, improving efficacy against certain pathogens.

Anticancer Activity:
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various human cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, derivatives of this compound demonstrated IC50 values comparable to established anticancer agents, indicating potential as a novel therapeutic agent.

Interaction Studies

Mechanism of Action:
The mechanism by which this compound exerts its effects is primarily through interaction with specific enzymes or receptors involved in cellular signaling pathways. Studies have suggested that it may modulate enzyme activities or receptor functions, influencing cellular responses crucial for therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Anticancer Evaluation:
    • A series of derivatives were tested against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). Results indicated some compounds exhibited enhanced cytotoxicity compared to traditional therapies.
    CompoundIC50 (HCT-116)IC50 (HepG2)
    4-Fluoro derivative A2.40 ± 0.12 µM2.54 ± 0.82 µM
    4-Fluoro derivative B2.03 ± 0.72 µM2.17 ± 0.83 µM
  • Antimicrobial Studies:
    • Investigations into the antimicrobial efficacy of this compound revealed significant activity against various bacterial strains, suggesting potential applications in infectious disease treatment.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 4-[(2-Fluorophenyl)methyl]oxan-4-amine, differing in fluorine substitution patterns or additional functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Analogs

Compound Name Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Predicted Collision Cross Section (Ų, [M+H]+) Notable Features
This compound C₁₂H₁₆FNO* 2-Fluorophenyl ~209.26† Not reported Ortho-fluorine substitution
4-[(2,4-Difluorophenyl)methyl]oxan-4-amine C₁₂H₁₅F₂NO 2,4-Difluorophenyl 227.25 152.3 (CCS for [M+H]+) Increased fluorine content
4-[(4-Fluorophenyl)methyl]oxan-4-amine C₁₂H₁₆FNO 4-Fluorophenyl 209.26 Not reported Para-fluorine substitution
4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride C₁₃H₁₅F₃NO·HCl 2-Trifluoromethylphenyl 295.73 Not reported Electron-withdrawing CF₃ group

Notes: *Inferred from analogs. †Estimated based on 4-[(4-Fluorophenyl)methyl]oxan-4-amine .

Key Comparative Analysis

Fluorine Substitution Effects: Ortho vs. Para Fluorine: The 2-fluorophenyl analog (target compound) may exhibit distinct steric and electronic effects compared to the 4-fluorophenyl analog . Di- vs. Its predicted collision cross section (CCS) of 152.3 Ų for [M+H]+ suggests a compact conformation in gas-phase analyses.

Functional Group Modifications :

  • Trifluoromethyl Group : The trifluoromethyl-substituted analog introduces strong electron-withdrawing effects, likely increasing lipophilicity (logP) and metabolic stability compared to fluorine-substituted analogs. The hydrochloride salt form enhances aqueous solubility.

Physicochemical Properties: Collision Cross Section (CCS): The 2,4-difluoro analog’s CCS data provide insights into its conformational stability under mass spectrometric conditions, which may correlate with its solution-phase behavior. Molecular Weight and Solubility: The hydrochloride derivative has a significantly higher molecular weight (295.73 g/mol) due to the CF₃ group and counterion, suggesting altered solubility profiles compared to non-ionic analogs.

Biological Activity

4-[(2-Fluorophenyl)methyl]oxan-4-amine, also known as 4-(2-fluorophenyl)oxan-4-amine hydrochloride, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorophenyl group attached to an oxan ring with an amine functional group, suggests promising biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₁H₁₄FNO·HCl, with a molecular weight of approximately 231.7 g/mol. The presence of the fluorine atom is crucial as it can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Initial studies indicate that this compound exhibits significant antimicrobial activity. The fluorine substitution may enhance its binding affinity to bacterial enzymes or receptors, potentially improving its efficacy against various pathogens. Further research is required to elucidate specific mechanisms of action and determine the spectrum of activity against different microbial strains.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to interact with mutant p53 proteins, which are commonly involved in tumorigenesis. The compound has been shown to increase the ability of mutant p53 to bind DNA, which may restore its function and promote apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Binding to Mutant p53 : The compound enhances the DNA-binding capability of mutant p53, potentially leading to increased transcriptional activation of target genes involved in cell cycle regulation and apoptosis .
  • Interaction with Enzymes : The fluorophenyl group may facilitate interactions with key enzymes involved in cellular signaling pathways, influencing their activity and altering cellular responses.
  • Induction of Apoptosis : By restoring function to mutant p53, the compound can initiate programmed cell death in cancerous cells, providing a therapeutic avenue for treatment .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can significantly induce apoptosis in cancer cell lines expressing mutant p53. These studies typically employ fluorescence-based assays to quantify changes in DNA binding and subsequent cellular responses .
  • Animal Models : Preliminary animal studies suggest that administration of the compound can lead to reduced tumor growth in xenograft models of cancer. These findings indicate a favorable pharmacokinetic profile and low toxicity, making it a candidate for further clinical exploration .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological ActivityMechanism
4-(2-Fluorophenyl)oxan-4-amineFluorophenyl + oxan ringAntimicrobial, AnticancerEnhances mutant p53 binding
N-(2-Fluorophenyl)methyl-tetrahydro-2H-pyran-4-amineFluorophenyl + tetrahydro ringLimited data availableUnknown
Benzamide derivativesVarying aryl groupsPotent HDAC inhibitorsInhibits histone deacetylases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Fluorophenyl)methyl]oxan-4-amine
Reactant of Route 2
4-[(2-Fluorophenyl)methyl]oxan-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.